molecular formula C9H8ClNO4 B11763576 Methyl 4-chloro-5-methyl-2-nitrobenzoate

Methyl 4-chloro-5-methyl-2-nitrobenzoate

Cat. No.: B11763576
M. Wt: 229.62 g/mol
InChI Key: KPVQYWXUALPWNS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a chlorine atom, a nitro group, and a methyl group attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-methyl-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-chloro-5-methylbenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 4-chloro-5-methyl-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-5-methyl-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-chloro-5-methyl-2-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine and ester groups also contribute to the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-methyl-4-nitrobenzoate
  • Methyl 5-chloro-2-nitrobenzoate
  • Methyl 4-chloro-2-nitrobenzoate

Uniqueness

Methyl 4-chloro-5-methyl-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and applications. The presence of both a chlorine atom and a nitro group on the benzene ring provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 4-chloro-5-methyl-2-nitrobenzoate

InChI

InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3

InChI Key

KPVQYWXUALPWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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